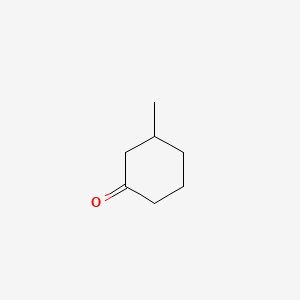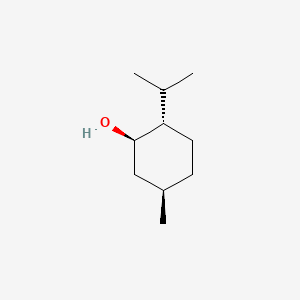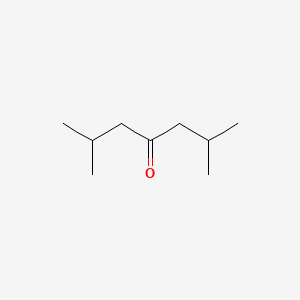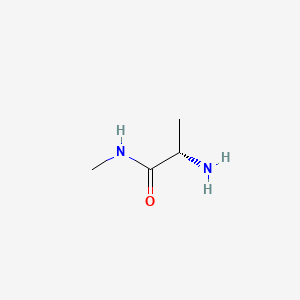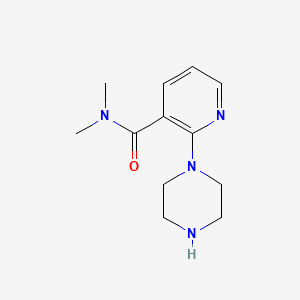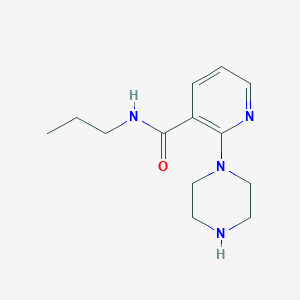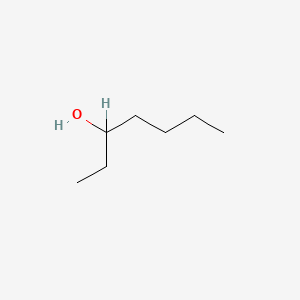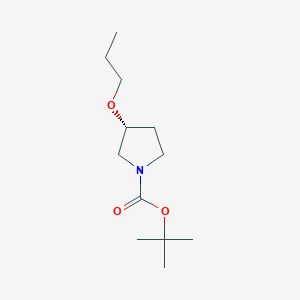
1-Boc-(R)-3-(n-propoxy)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-®-3-(n-propoxy)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a propoxy group attached to the third carbon atom of the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-®-3-(n-propoxy)pyrrolidine typically involves the following steps:
Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting pyrrolidine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
Introduction of the Propoxy Group: The propoxy group is introduced at the third carbon atom of the pyrrolidine ring through a nucleophilic substitution reaction. This can be done by reacting the Boc-protected pyrrolidine with a suitable alkylating agent, such as n-propyl bromide, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for 1-Boc-®-3-(n-propoxy)pyrrolidine would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Boc-®-3-(n-propoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
1-Boc-®-3-(n-propoxy)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Boc-®-3-(n-propoxy)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active pyrrolidine moiety upon metabolic cleavage of the Boc group. The propoxy group can influence the compound’s pharmacokinetic properties, such as its solubility and membrane permeability.
相似化合物的比较
Similar Compounds
1-Boc-3-(n-propoxy)pyrrolidine: Similar to 1-Boc-®-3-(n-propoxy)pyrrolidine but without the stereochemistry.
1-Boc-3-(n-butoxy)pyrrolidine: Contains a butoxy group instead of a propoxy group.
1-Boc-3-(n-methoxy)pyrrolidine: Contains a methoxy group instead of a propoxy group.
Uniqueness
1-Boc-®-3-(n-propoxy)pyrrolidine is unique due to its specific stereochemistry and the presence of the propoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of stereoselective synthesis methods and the study of chiral interactions in biological systems.
属性
IUPAC Name |
tert-butyl (3R)-3-propoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTQYKULVIZWAS-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
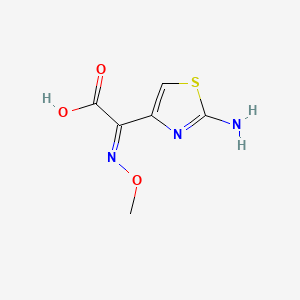
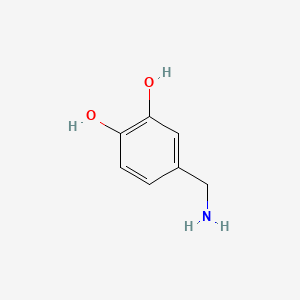

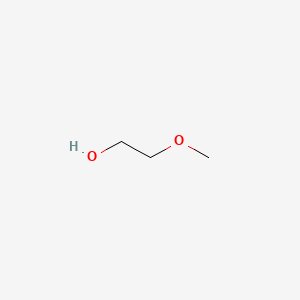
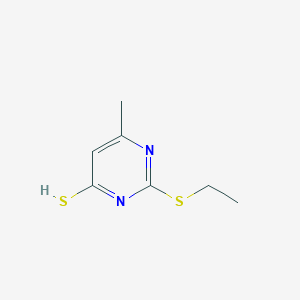
![(E)-[(2Z)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine](/img/structure/B7771104.png)
![2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol](/img/structure/B7771106.png)
